molecular formula C9H14BrNS B13494408 4-(2-(Bromomethyl)-3-methylbutyl)thiazole

4-(2-(Bromomethyl)-3-methylbutyl)thiazole

Katalognummer: B13494408
Molekulargewicht: 248.19 g/mol
InChI-Schlüssel: GWOLIWDYVUVJTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(Bromomethyl)-3-methylbutyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Bromomethyl)-3-methylbutyl)thiazole typically involves the bromomethylation of a thiazole precursor. One common method is the reaction of a thiazole derivative with bromomethyl compounds under controlled conditions. For instance, the reaction of 2-methyl-4-thiazole with bromomethyl compounds in the presence of a base such as sodium hydroxide can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromomethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(Bromomethyl)-3-methylbutyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent due to the thiazole ring’s known bioactivity.

    Medicine: Explored for its potential in drug development, particularly in designing molecules with antimicrobial properties.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 4-(2-(Bromomethyl)-3-methylbutyl)thiazole exerts its effects involves interactions with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromomethyl group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that alter their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(2-(Bromomethyl)-3-methylbutyl)thiazole is unique due to its specific substitution pattern, which provides a balance of steric hindrance and electronic effects.

Eigenschaften

Molekularformel

C9H14BrNS

Molekulargewicht

248.19 g/mol

IUPAC-Name

4-[2-(bromomethyl)-3-methylbutyl]-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-7(2)8(4-10)3-9-5-12-6-11-9/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

GWOLIWDYVUVJTC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(CC1=CSC=N1)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.